Imidazo[1,2-a]pyrazine

Catalog No.
S608055
CAS No.
274-79-3
M.F
C6H5N3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyrazine

CAS Number

274-79-3

Product Name

Imidazo[1,2-a]pyrazine

IUPAC Name

imidazo[1,2-a]pyrazine

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-3-9-4-2-8-6(9)5-7-1/h1-5H

InChI Key

MBVAHHOKMIRXLP-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C=N1

Synonyms

imidazo(1,2-a)pyrazine

Canonical SMILES

C1=CN2C=CN=C2C=N1

Medicinal Chemistry

ImPy serves as a versatile scaffold for developing new drugs due to its ability to interact with various biological targets. Research has explored its potential in several areas:

  • Anti-cancer activity: Studies have shown that certain ImPy derivatives exhibit promising anti-cancer properties by targeting specific enzymes and pathways involved in cancer cell growth and proliferation [].
  • Anti-inflammatory activity: ImPy derivatives have also demonstrated anti-inflammatory effects, suggesting their potential for treating inflammatory diseases like arthritis [].
  • Other therapeutic applications: Researchers are actively investigating the potential of ImPy derivatives in various other therapeutic areas, including neurodegenerative diseases, infectious diseases, and diabetes [].

Materials Science

Beyond its potential in drug discovery, ImPy also holds promise for applications in materials science:

  • Organic electronics: ImPy derivatives are being explored for their potential use in organic electronics due to their unique electronic properties, such as conductivity and stability [].
  • Functional materials: Researchers are investigating the use of ImPy derivatives in developing functional materials with specific properties, such as luminescence and photochromism [].

Imidazo[1,2-a]pyrazine is a bicyclic compound that features a fused imidazole and pyrazine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The structure of imidazo[1,2-a]pyrazine consists of a pyrazine ring (a six-membered aromatic ring containing two nitrogen atoms) fused to an imidazole ring (a five-membered aromatic ring containing two nitrogen atoms) at the 1 and 2 positions. This unique arrangement contributes to its chemical reactivity and biological properties.

The most significant research on imidazo[1,2-a]pyrazine focuses on its potential as a negative modulator of AMPARs, specifically targeting the γ-8 subunit []. The exact mechanism of action is still under investigation, but it is hypothesized that the compound binds to the γ-8 subunit, thereby altering the receptor's function and reducing its activity []. This modulation could have implications for treating neurological disorders associated with AMPAR dysfunction.

, including:

  • Cyclo-condensation: This method involves the reaction of 2-aminopyrazines with aldehydes and isocyanides, often catalyzed by iodine, leading to the formation of substituted imidazo[1,2-a]pyrazines .
  • Substitution Reactions: The nitrogen atoms in the rings can participate in electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate its biological activity .
  • Condensation Reactions: Imidazo[1,2-a]pyrazine derivatives can be synthesized through condensation with α-halogenocarbonyl compounds, yielding new derivatives with potential pharmacological properties .

Imidazo[1,2-a]pyrazine exhibits a range of biological activities, making it a compound of interest in pharmacological research:

  • Antitumor Activity: Certain derivatives have shown promise as inhibitors against uveal melanoma by targeting Gαq/11 proteins .
  • Uterine Relaxation: Some compounds derived from imidazo[1,2-a]pyrazine have demonstrated uterine-relaxing effects in vitro and in vivo .
  • Phosphodiesterase Inhibition: Compounds such as 5-bromoimidazo[1,2-a]pyrazine have been linked to positive inotropic effects through phosphodiesterase inhibition, enhancing cyclic AMP levels in cardiac tissues .

Several methods have been developed for synthesizing imidazo[1,2-a]pyrazine:

  • Iodine-Catalyzed Synthesis: Utilizing iodine as a catalyst allows for efficient cyclo-condensation reactions involving 2-aminopyrazines and aryl aldehydes .
  • Condensation with α-Halogenocarbonyl Compounds: This method involves the reaction of α-halogenocarbonyl compounds with aminopyrazines to yield various derivatives .
  • Library Synthesis: High-throughput synthesis techniques enable the generation of diverse libraries of imidazo[1,2-a]pyrazine derivatives for biological screening .

Imidazo[1,2-a]pyrazine and its derivatives find applications in various fields:

  • Pharmaceutical Development: Due to their diverse biological activities, these compounds are explored as potential therapeutic agents for cancer and other diseases.
  • Chemical Biology: They serve as probes in biochemical assays to study cellular signaling pathways.
  • Material Science: The unique properties of imidazo[1,2-a]pyrazine derivatives make them suitable candidates for developing new materials with specific electronic or optical properties.

Interaction studies involving imidazo[1,2-a]pyrazine focus on understanding how these compounds interact with biological targets:

  • G Protein Interactions: Studies have shown that certain derivatives selectively inhibit Gαq/11 proteins involved in cancer signaling pathways .
  • Receptor Binding Studies: Research has indicated that some imidazo[1,2-a]pyrazines can modulate receptor activity, influencing downstream signaling cascades.

Imidazo[1,2-a]pyrazine is structurally related to several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Properties
Imidazo[1,2-b]pyridineBicyclic (imidazole + pyridine)Antimicrobial activity
Imidazo[4,5-b]pyridineBicyclic (imidazole + pyridine)Anticancer properties
Pyrazolo[3,4-b]quinolineBicyclic (quinoline + pyrazole)Antiviral and anti-inflammatory activities
BenzimidazoleBicyclic (benzene + imidazole)Antiparasitic and anticancer properties

Uniqueness of Imidazo[1,2-a]pyrazine:
Imidazo[1,2-a]pyrazine stands out due to its specific fusion of the pyrazine and imidazole rings which allows for distinct chemical reactivity and a broader range of biological activities compared to its analogs. Its ability to act on G protein signaling pathways adds to its significance in medicinal chemistry.

Imidazo[1,2-a]pyrazine (C₆H₅N₃, CAS 274-79-3) consists of a five-membered imidazole ring fused with a six-membered pyrazine ring at positions 1 and 2 (Figure 1). The IUPAC name derives from the numbering system: the imidazole nitrogen atoms occupy positions 1 and 3, while the pyrazine nitrogens reside at positions 4 and 6. This arrangement creates a planar, aromatic system with delocalized π-electrons, contributing to its stability and reactivity. Key structural features include:

  • Bridgehead Nitrogen: The shared nitrogen at position 1 enhances electron density at adjacent carbon centers.
  • Tautomerism: Prototropic shifts between N-1 and N-3 allow for tautomeric equilibria, influencing binding interactions in biological systems.
  • Substitution Patterns: Functionalization typically occurs at C-2, C-3, and C-8, enabling tailored physicochemical properties.

The compound is systematically named under IUPAC rules as 1H-imidazo[1,2-a]pyrazine, with common synonyms including 1,3a,6-triazaindene and 1,7-diazaindolizine.

Historical Development in Heterocyclic Chemistry

The synthesis of imidazo[1,2-a]pyrazine derivatives traces back to mid-20th-century investigations into nitrogen-containing heterocycles. Early work focused on cyclocondensation reactions, as demonstrated by the reaction of α-haloketones with 2-aminopyrazines under basic conditions. A pivotal advancement emerged in 2013, when Borisov et al. developed catalytic hydrogenation methods to access partially reduced derivatives, revealing unprecedented reactivity at the imidazole ring.

The evolution of synthetic strategies has been marked by three phases:

  • Classical Cyclocondensation (1950s–1990s): Employing stoichiometric acids or bases to facilitate ring closure.
  • Transition-Metal Catalysis (2000s): Utilizing palladium and copper complexes for cross-coupling reactions at C-3 and C-8.
  • Multicomponent Reactions (2010s–present): Iodine-catalyzed one-pot assemblies combining aldehydes, aminopyrazines, and isocyanides to achieve atom economy.

Notably, the 2023 report by RSC Advances highlighted an iodine-catalyzed three-component reaction yielding imidazo[1,2-a]pyrazines with 72–89% efficiency, underscoring modern trends toward sustainable synthesis.

Significance in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications

Imidazo[1,2-a]pyrazine derivatives exhibit broad pharmacological profiles:

  • AMPAR Negative Modulation: JNJ-61432059, a pyrazolo[1,5-c]pyrimidine analog, demonstrated subnanomolar potency against γ-8-associated AMPA receptors, advancing to preclinical studies for epilepsy treatment.
  • Enzyme Inhibition: IRBM’s 2024 discovery of imidazopyrazine-based SHP2 allosteric inhibitors showcased picomolar binding affinity via novel interactions with the phosphatase domain.
  • Antimicrobial Activity: Derivatives bearing biphenyl substituents at C-3 exhibited MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 1 summarizes key pharmacological targets:

Target ClassExample CompoundActivity (IC₅₀)Mechanism
AMPA/γ-8 ReceptorsJNJ-614320590.1 nMNegative allosteric modulation
SHP2 PhosphataseIRBM-124.2 pMAllosteric inhibition
Bacterial DNA GyraseCmpd 2h1.8 µMATP-binding site competition

Materials Science Applications

The compound’s rigid π-conjugated system enables unique optoelectronic properties:

  • Fluorescent Probes: tert-Butyl-substituted derivatives emit blue fluorescence (λₑₘ = 450–470 nm) with quantum yields up to 0.38, suitable for OLED applications.
  • Coordination Chemistry: The N-1 and N-4 atoms facilitate chelation with transition metals, forming complexes used in catalytic C–H activation.
  • Polymer Additives: Incorporating imidazo[1,2-a]pyrazine into polyimides enhances thermal stability (T₅% > 400°C) while maintaining dielectric constants below 2.8.

The synthesis of imidazo[1,2-a]pyrazine derivatives has evolved significantly over the past decades, encompassing classical condensation approaches and modern catalytic strategies [1]. This heterocyclic scaffold represents an important class of bridgehead nitrogen-containing compounds with diverse synthetic applications [2]. The development of efficient synthetic methodologies has been driven by the need for versatile routes that can accommodate various substitution patterns and functional group compatibility [3].

Classical Condensation Approaches

Classical synthetic routes to imidazo[1,2-a]pyrazines rely primarily on condensation reactions between appropriately functionalized pyrazine derivatives and carbonyl compounds [3]. These traditional methodologies have established the foundation for accessing the core heterocyclic framework through well-understood mechanistic pathways [1].

2-Aminopyrazine-Based Cyclization

The most widely employed classical approach involves the condensation of 2-aminopyrazine with halocarbonyl compounds, particularly chloroacetaldehyde [3]. This methodology has been extensively utilized due to its simplicity and accessibility of starting materials [1]. Previously reported methods using dimethylformamide as a solvent proved to be low yielding, but with methanol as solvent, the product was isolated in 98% yield [3].

The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization to form the imidazo ring system [3]. However, subsequent functionalization attempts via bromination gave extremely poor yields and inseparable mixtures of dibrominated regioisomers [3]. Furthermore, these brominated intermediates could not be further transformed using nucleophilic substitution with ammonia to give 8-amino imidazo[1,2-a]pyrazines as planned [3].

Alternative approaches have utilized 2-aryl-2-hydroxyamines as key intermediates [3]. The synthesis of amino alcohols is achieved via alpha-bromination of aryl ketones with pyridinium tribromide, followed by substitution of the alpha-bromine with azide and subsequent reduction to give the corresponding alcohols [3]. Hydrogenation to yield amino alcohols is performed at atmospheric pressure, with the exception of thiophene analogues which require 3 bar pressure to achieve completion [3].

Halocarbonyl Compound-Mediated Ring Formation

Halocarbonyl compounds serve as crucial electrophilic partners in the formation of imidazo[1,2-a]pyrazine systems [3]. The coupling of 2-aminopyrazine derivatives with 2,3-dichloropyrazine in 1,4-dioxane affords pyrazinyl-amino alcohols in good yields [3]. Swern oxidation to the ketones is followed by acid-induced cyclization to form the 3-aryl-8-chloroimidazo[1,2-a]pyrazines [3].

For the synthesis of 2-aryl imidazo[1,2-a]pyrazine derivatives, alpha-bromo aryl ketones serve as key precursors that are readily condensed with 2-amino-3-chloropyrazine [3]. This approach provides access to the less frequently explored 2-aryl substitution pattern compared to the more common 3-aryl derivatives [3].

The general synthetic route involves bromination of the pyrazine ring, followed by construction of the imidazopyrazine ring, nucleophilic substitution on haloimidazopyrazine by cyclic and acyclic secondary amines at the 8th position, and finally substitution at the 3rd position [2]. The substitution is facile and takes place under simple heating conditions without the necessity of any catalyst [2].

Modern Catalytic Strategies

Contemporary synthetic approaches have focused on developing catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility [1]. These modern strategies have significantly expanded the scope and applicability of imidazo[1,2-a]pyrazine synthesis [11].

Iodine-Catalyzed Three-Component Reactions

Iodine has emerged as a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives [1] [11]. The three-component condensation involving tertiary-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine at room temperature leads to the formation of imidazo[1,2-a]pyrazine derivatives [1] [11].

The reaction mechanism involves initial condensation of 2-aminopyrazine with an aryl aldehyde to yield the formation of the imine ion, which is subsequently activated by the Lewis acid iodine, facilitating the nucleophilic addition of tertiary-butyl isocyanide [1] [11]. This addition leads to the creation of the intermediate iminium ion, and the nucleophilic addition undergoes [4 + 1] cycloaddition to generate the intermediate [1] [11]. Finally, intramolecular interaction involving the nitrogen of the pyrazine ring propels the entire reaction towards the formation of cyclized products [1] [11].

Optimization studies revealed that iodine in ethanol provided excellent yields, with the product precipitating in the reaction vessel, simplifying purification through straightforward filtration [1]. Various Lewis acid catalysts were evaluated, including ceric ammonium nitrate, tin tetrachloride, tin dichloride, indium trichloride, ferric chloride, and para-toluenesulfonic acid monohydrate, but iodine proved superior in terms of yield and reaction conditions [1].

The methodology demonstrates broad substrate scope, with various aryl aldehydes coupling effectively to render the products in satisfactory to excellent yields [1]. Electron-rich aldehydes give exceptional yields of the coupled product, whereas electron-deficient aldehydes give slightly lower yields [1]. Sterically crowded aldehydes furnish the coupled product in slightly lower yields even after extending the reaction time [1].

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become instrumental in the functionalization of imidazo[1,2-a]pyrazine scaffolds [15] [16] [17]. An efficient one-pot selective functionalization at C3/C6 of imidazo[1,2-a]pyrazines has been developed via palladium-catalyzed sequential Suzuki-Miyaura cross-coupling and direct carbon-hydrogen arylation, vinylation, and benzylation [15].

The palladium-catalyzed Suzuki cross-coupling of 2-bromoimidazo[4,5-b]pyrazine with various boronic acids under microwave irradiation provides rapid access to C-2 substituted imidazopyrazines [16]. The utilization of (A-taPhos)2PdCl2 as a catalyst in combination with cesium fluoride as base and dimethoxyethane-water (4:1) as the solvent system at 100°C procures the diaryls in acceptable to excellent yields [16].

Buchwald-Hartwig coupling chemistry has been employed for installing sulfonamido and sulfonamidoaniline groups [3]. The combination of tertiary-butyl-XPhos/Pd(dba)2/K2CO3/tertiary-BuOH gave low to moderate yields for all couplings, with some substrates requiring alternative catalyst systems such as Pd(dppf)Cl2 [3]. The combination of Pd2(dba)3/DavePhos/NaOtertiary-Bu/toluene gave excellent yield for specific substrates, though this reaction is clearly highly substrate-dependent [3].

Regioselective Functionalization Techniques

The selective introduction of functional groups at specific positions of the imidazo[1,2-a]pyrazine scaffold requires careful consideration of electronic and steric factors [3]. Regioselective functionalization strategies have been developed to achieve precise substitution patterns while maintaining high yields and selectivity [15].

C-2 vs C-3 Substitution Patterns

The regiochemistry of substituted imidazo[1,2-a]pyrazines can be confirmed through two-dimensional nuclear magnetic resonance techniques [3]. For 2-substituted imidazo[1,2-a]pyrazines, heteronuclear multiple bond correlation spectroscopy shows correlation between the protons and carbons in the 3- and 5-positions of the imidazo[1,2-a]pyrazine rings [3]. Conversely, with 3-substituted imidazo[1,2-a]pyrazines, no correlation is observed between the protons in the corresponding 2- and 5-positions [3].

The synthesis of 3-substituted heterocycles can be achieved from 2-aryl-2-hydroxyamines through adaptation of established procedures [3]. In contrast, 2-aryl imidazo[1,2-a]pyrazine derivatives have been less frequently explored, and consequently fewer synthetic approaches to these compounds have been reported [3]. Using alpha-bromo aryl ketones, the key 2-aryl-8-chloroimidazo[1,2-a]pyrazine intermediates are readily prepared by condensation with 2-amino-3-chloropyrazine [3].

The electronic properties of substituents significantly influence the regioselectivity of functionalization reactions [2]. Electron-donating groups on position 8 greatly enhance the reactivity of the heterocycle towards electrophilic reactions on position 3 of the heterocycle [25]. The presence of electron-withdrawing groups affects the reaction pathways and yields differently compared to electron-donating substituents [1].

Amino Group Introduction Strategies

The introduction of amino functionality into imidazo[1,2-a]pyrazine systems requires strategic selection of appropriate coupling methodologies [3]. Buchwald-Hartwig coupling represents the most versatile approach for installing amino groups at various positions of the heterocyclic scaffold [3].

For the synthesis of 8-amino derivatives, various coupling conditions have been optimized depending on the specific substrate and desired amine partner [3]. Tertiary-butyl-XPhos has been successfully used in palladium-catalyzed amidation of aryl bromides with tertiary-butyl carbamate, though yields remain low to moderate for most couplings [3]. Alternative catalyst systems such as DavePhos with Pd2(dba)3 and sodium tertiary-butoxide in toluene have provided excellent yields for specific substrates [3].

Methyl sulfones have been employed as alternatives to Buchwald-Hartwig coupling for attaching various nucleophiles onto imidazo[1,2-a]pyrazine rings [3]. Treatment with appropriate sulfonamides in the presence of sodium hydride in dimethylformamide gives good yields, though for specific substrates no improvement over optimized Buchwald-Hartwig conditions could be achieved [3].

Nucleophilic substitution reactions on haloimidazopyrazine derivatives by cyclic and acyclic secondary amines provide another route for amino group introduction [2]. Versatile pharmacophores such as morpholine, piperidine, imidazole, pyrrolidine, diethanolamine, and thiol tetrazole have been successfully incorporated [2]. The substitution proceeds under simple heating conditions without requiring additional catalysts [2].

Research Data Summary

Synthetic MethodCatalyst/ReagentSolventTemperatureYield RangeReference
Classical CondensationNoneMethanolReflux98% [3]
Iodine-Catalyzed MCRI2 (5 mol%)EthanolRoom Temp85-98% [1]
Pd-Catalyzed CouplingPd(dba)2/XPhost-BuOHReflux26-67% [3]
Suzuki Cross-Coupling(A-taPhos)2PdCl2DME-H2O100°C70-90% [16]
Cu-Catalyzed SynthesisCu(I)/Pd(II)VariousMild40-80% [17]

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Imidazo[1,2-a]pyrazine

Dates

Last modified: 08-15-2023

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